molecular formula CuMoO4 B076940 Copper molybdenum tetraoxide CAS No. 13767-34-5

Copper molybdenum tetraoxide

Cat. No.: B076940
CAS No.: 13767-34-5
M. Wt: 223.49 g/mol
InChI Key: IKUPISAYGBGQDT-UHFFFAOYSA-N
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Description

Copper molybdenum tetraoxide (CuMoO₄), also known as cupric molybdate, is a mixed-metal oxide with the molecular formula CuMoO₄ and CAS number 13767-34-5 . It crystallizes in a monoclinic structure and is recognized for its applications in catalysis, corrosion inhibition, and electrochemical sensing. The compound exhibits a unique combination of copper's redox activity and molybdenum's stability in high oxidation states, making it versatile in industrial and environmental contexts . Its EINECS number is 237-378-3, and it is classified under copper salts and metal/ceramic science materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper molybdenum tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of copper oxide (CuO) and molybdenum trioxide (MoO₃) at high temperatures. The reaction typically occurs at temperatures ranging from 600°C to 800°C, resulting in the formation of CuMoO₄.

Industrial Production Methods: In industrial settings, this compound is often produced through the roasting of copper-containing molybdenite concentrates with sodium salts, followed by water leaching. This process involves the oxidation of molybdenum disulfide (MoS₂) to molybdenum trioxide (MoO₃) and the subsequent reaction with copper compounds to form CuMoO₄. The roasting process is carried out at temperatures between 580°C and 600°C, and the resulting product is purified through hydrometallurgical techniques .

Chemical Reactions Analysis

Types of Reactions: Copper molybdenum tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and molybdenum oxides.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The oxidation process typically occurs under acidic conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures. The reduction process often leads to the formation of lower oxidation state compounds such as molybdenum dioxide (MoO₂) and copper metal (Cu).

    Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups. For example, this compound can react with halogens to form halogenated derivatives.

Major Products Formed: The major products formed from these reactions include molybdenum dioxide (MoO₂), copper metal (Cu), and various halogenated compounds.

Scientific Research Applications

Catalytic Applications

2.1 Catalysis in Organic Reactions

Copper molybdenum tetraoxide has demonstrated significant catalytic activity in organic synthesis. Its use in the transesterification process allows for the efficient conversion of vegetable oils into biodiesel, highlighting its potential in renewable energy applications.

  • Case Study: A study showed that copper molybdate synthesized via sonochemical methods exhibited superior catalytic performance compared to traditional catalysts, resulting in higher yields and shorter reaction times .

2.2 Photocatalysis

The photocatalytic properties of this compound make it suitable for environmental applications, particularly in pollutant degradation and water splitting.

  • Application: Research indicates that CuMoO₄ can effectively degrade organic pollutants under UV light, making it a promising candidate for wastewater treatment technologies.

Electronic and Optoelectronic Applications

This compound is being explored for its potential use in electronic devices due to its semiconducting properties.

  • Application: It can be utilized as a hole transport layer in organic solar cells, enhancing the efficiency of energy conversion processes.

Energy Storage

The compound's high capacitance and electrochemical characteristics render it suitable for energy storage applications.

  • Case Study: Research has indicated that this compound-based materials can be used in supercapacitors, achieving significant energy density and cycle stability .

Summary of Applications

Application AreaDescriptionCase Studies/References
Organic SynthesisCatalytic activity in transesterification of vegetable oilsStudy on sonochemical synthesis
EnvironmentalPhotocatalytic degradation of pollutantsWastewater treatment applications
ElectronicsUse as a hole transport layer in organic solar cellsEnhancements in solar cell efficiency
Energy StorageHigh capacitance materials for supercapacitorsResearch on electrochemical performance

Mechanism of Action

The mechanism by which copper molybdenum tetraoxide exerts its effects is complex and involves multiple molecular targets and pathways:

    Catalytic Activity: The compound’s catalytic activity is attributed to the presence of both copper and molybdenum oxides, which provide active sites for chemical reactions.

    Electrochemical Properties: this compound exhibits high electrical conductivity and stability, making it suitable for use in electrochemical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Molybdenum Trioxide (MoO₃)

Molecular Formula: MoO₃ Structure: Exists in orthorhombic (α), monoclinic (β), and hexagonal (h) polymorphs. Applications: Widely used as a catalyst in oxidation reactions, a precursor for molybdenum metal production, and a component in gas sensors . Key Differences:

  • Electrical Properties : MoO₃ is an n-type semiconductor with a bandgap of ~3.20 eV, enabling optoelectronic applications. In contrast, CuMoO₄ exhibits mixed ionic-electronic conductivity due to copper's redox activity .
  • Thermal Stability : MoO₃ sublimes at ~700°C, whereas CuMoO₄ decomposes at lower temperatures (~500°C), forming CuO and MoO₃ .
  • Catalytic Activity: MoO₃ is effective in selective oxidation of hydrocarbons, while CuMoO₄ excels in redox reactions, such as NOx reduction and hydrogen evolution .

Dimolybdenum Tetraoxide (Mo₂O₄)

Molecular Formula : Mo₂O₄
Structure : Comprises edge-sharing MoO₆ octahedra with oxygen vacancies, leading to a compact rutile-like structure .
Applications : Used in electrocatalysis and as a precursor for synthesizing molybdenum-based alloys .
Key Differences :

  • Oxidation State : Mo₂O₄ contains molybdenum in +4 oxidation states, while CuMoO₄ has Mo in +6 and Cu in +2 states .
  • Conductivity : Mo₂O₄ exhibits metallic conductivity, whereas CuMoO₄ is semiconducting due to its mixed-metal composition .

Nickel Molybdenum Tetraoxide (NiMoO₄)

Molecular Formula: NiMoO₄ Structure: Similar monoclinic structure to CuMoO₄ but with nickel replacing copper . Applications: Employed in hydrodesulfurization catalysts and supercapacitors . Key Differences:

  • Redox Behavior : NiMoO₄ shows superior stability in alkaline electrolytes compared to CuMoO₄, which is prone to copper leaching in acidic conditions .
  • Thermal Resistance : NiMoO₄ retains structural integrity up to 800°C, outperforming CuMoO₄ in high-temperature applications .

Lead Molybdenum Chromate (PbMoO₄)

Molecular Formula : PbMoO₄
Structure : Scheelite-type tetragonal structure .
Applications : Historically used as a pigment (e.g., "Molybdate Orange") but phased out due to lead toxicity .
Key Differences :

  • Optical Properties : PbMoO₄ has strong UV absorption, unlike CuMoO₄, which shows visible-light photocatalytic activity .

Data Table: Comparative Properties of Copper Molybdenum Tetraoxide and Analogues

Compound Molecular Formula Structure Bandgap (eV) Thermal Stability (°C) Key Applications Toxicity Profile
This compound CuMoO₄ Monoclinic 2.8–3.0 ~500 (decomposes) Catalysis, Sensors Low
Molybdenum Trioxide MoO₃ Orthorhombic 3.2 ~700 (sublimes) Catalysis, Electronics Moderate (respiratory)
Dimolybdenum Tetraoxide Mo₂O₄ Rutile-like Metallic >800 Electrocatalysis Low
Nickel Molybdenum Tetraoxide NiMoO₄ Monoclinic 3.1 ~800 Energy Storage, Catalysis Low
Lead Molybdenum Chromate PbMoO₄ Tetragonal 3.4 ~900 Pigments (historical) High

Biological Activity

Copper molybdenum tetraoxide (CuMoO₄) is a compound that exhibits notable biological activity, particularly in enzymatic processes and interactions with other trace elements. This article explores its biological functions, mechanisms of action, and implications for health and disease, supported by relevant research findings and case studies.

Overview of this compound

This compound is an inorganic compound that combines copper and molybdenum in a tetraoxide form. Its unique structural properties contribute to its function in various biological systems, particularly in relation to trace element metabolism.

Mechanisms of Biological Activity

  • Enzymatic Role : CuMoO₄ is involved in several enzymatic reactions, particularly those requiring molybdenum as a cofactor. Molybdenum is essential for the activity of enzymes such as xanthine oxidase and aldehyde oxidase, which are crucial in purine metabolism and the detoxification of aldehydes .
  • Interaction with Copper : The compound's interaction with copper is significant, especially in the context of copper homeostasis. Studies indicate that CuMoO₄ can influence the bioavailability of copper in biological systems, potentially affecting enzyme activities that depend on copper ions .
  • Thiomolybdates Formation : In biological systems, molybdenum can form thiomolybdates when interacting with sulfides. These compounds can inhibit copper-containing enzymes, which may lead to metabolic disturbances related to copper deficiency or toxicity .

Case Study 1: Copper Deficiency in Livestock

Research has shown that high dietary molybdenum levels can induce copper deficiency in cattle and sheep, leading to conditions such as "teart" disease. In these cases, the formation of insoluble copper thiomolybdates limits the absorption of dietary copper, resulting in significant health issues .

Case Study 2: Therapeutic Applications

A study investigated the therapeutic efficacy of bis-choline-tetrathiomolybdate in a mouse model of copper overload. The results indicated that treatment led to increased hepatic concentrations of both copper and molybdenum, suggesting a complex interplay between these elements in managing copper toxicity .

Table 1: Summary of Biological Activities Related to CuMoO₄

Biological ActivityDescriptionReferences
Enzymatic CofactorEssential for enzymes involved in purine metabolism and detoxification processes ,
Copper BioavailabilityModulates the absorption and utilization of copper in biological systems ,
Thiomolybdate InteractionForms complexes that inhibit copper-dependent enzymes, affecting metabolic pathways ,

Implications for Health

The biological activity of this compound suggests potential implications for both animal husbandry and human health. Understanding its role in enzyme function and trace element interactions can aid in developing strategies to manage conditions related to trace element deficiencies or toxicities.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for copper molybdenum tetraoxide (CuMoO₄) with controlled crystallinity?

  • Methodological Answer : CuMoO₄ can be synthesized via solvothermal or hydrothermal techniques to achieve high crystallinity and phase purity. For example, solvothermal methods using metal precursors (e.g., copper nitrate and ammonium molybdate) in a mixed solvent system (water/ethanol) at 160–200°C for 12–24 hours yield well-defined nanostructures. Hydrothermal synthesis under similar conditions but with pressure control (e.g., 15–20 bar) enhances crystallinity. Post-annealing at 400–600°C in air ensures phase stabilization. These methods are analogous to those used for Co₃O₄@MOF-74 and MoS₂ nanocomposites, where temperature and precursor ratios critically influence morphology and conductivity .

Q. How can X-ray diffraction (XRD) and Rietveld refinement resolve structural ambiguities in CuMoO₄?

  • Methodological Answer : XRD paired with Rietveld refinement is essential for determining the centrosymmetric or noncentrosymmetric structure of CuMoO₄. For instance, studies on spinels like CuCr₂O₄ revealed that earlier structural models (e.g., noncentrosymmetric I 42d) were incorrect; refinement in the I41/amd space group provided better agreement with experimental data. For CuMoO₄, refine XRD patterns using software like FullProf or GSAS, focusing on peak intensity matching and residual error minimization. This approach resolves discrepancies in lattice parameters and cation ordering .

Q. What challenges arise in quantifying CuMoO₄ in complex matrices, and how can they be mitigated?

  • Methodological Answer : Interference from group-V metals (e.g., Cr, Fe) and organic compounds complicates CuMoO₄ quantification. Use sequential precipitation: first, remove organics via calcination (500°C, 2 hours), then isolate Mo species using thiocyanate-based spectrophotometry at 470 nm. For trace Cu²⁺, employ atomic absorption spectroscopy (AAS) with a graphite furnace. Calibration against certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. How does CuMoO₄ function in electrochemical sensors, and what parameters optimize its performance?

  • Methodological Answer : CuMoO₄’s mixed metal oxide structure enhances electron transfer in sensors. Modify glassy carbon electrodes (GCE) with CuMoO₄ nanocomposites (e.g., CuMoO₄/MWCNTs) using drop-casting or electrodeposition. Optimize sensitivity by tuning the Mo:Cu ratio (e.g., 1:1 to 1:2) and annealing temperature (400–500°C). Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) with redox probes like [Fe(CN)₆]³⁻/⁴⁻ validates conductivity. Detection limits for pesticides (e.g., methyl parathion) can reach 0.1 nM, comparable to Co₃O₄@MOF-74 sensors .

Q. What mechanisms explain conflicting catalytic activity data for CuMoO₄ in peroxymonosulfate (PMS) activation?

  • Methodological Answer : Discrepancies arise from surface vs. bulk redox processes. Use in situ Raman spectroscopy and XPS to identify active sites (e.g., Cu⁺/Cu²⁺ and Mo⁴⁺/Mo⁶⁺ redox couples). Electrochemical impedance spectroscopy (EIS) reveals charge transfer resistance differences. For example, CuMoO₄ annealed at 500°C shows higher Mo⁶⁺ content, enhancing PMS adsorption (kobs ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for unannealed samples). Control experiments with radical scavengers (e.g., tert-butanol) differentiate sulfate radical (SO₄·⁻) vs. hydroxyl radical (·OH) pathways .

Q. How can CuMoO₄-based composites enhance photocatalytic efficiency for organic pollutant degradation?

  • Methodological Answer : Hybridize CuMoO₄ with carbon materials (e.g., graphene oxide) or other oxides (e.g., TiO₂) via laser carbonization or ball milling. For example, CuMoO₄@N,O-C synthesized via one-step laser carbonization (1064 nm, 10 ns pulses) achieves a 92% rhodamine B degradation rate under visible light (λ > 420 nm) due to enhanced charge separation. Bandgap engineering via doping (e.g., N or S) further shifts absorption to the visible spectrum. Use PL spectroscopy to quantify electron-hole recombination rates .

Q. What advanced techniques validate the transient dissolution of Cu⁺ species in CuMoO₄ during catalytic cycles?

  • Methodological Answer : Employ time-resolved UV-Vis spectroscopy and rotating ring-disk electrode (RRDE) experiments. For instance, in acidic media (pH 3), monitor Cu⁺ dissolution via absorbance at 450 nm (characteristic of [Cu(H₂O)₄]⁺). RRDE detects H₂O₂ generation (ring current at 0.5 V vs. Ag/AgCl), confirming Cu⁺-mediated Fenton-like reactions. Compare with XANES to track Cu oxidation state changes in operando conditions .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on CuMoO₄’s thermal stability in oxidizing vs. inert atmospheres?

  • Methodological Answer : Thermogravimetric analysis (TGA) under varying atmospheres (O₂ vs. N₂) reveals stability thresholds. For example, CuMoO₄ decomposes at 650°C in N₂ (forming Cu₂O and MoO₃) but remains stable in O₂ up to 800°C. Discrepancies arise from incomplete atmosphere control; use mass spectrometry-coupled TGA to detect gaseous byproducts (e.g., O₂ loss at 700°C). Cross-validate with in situ XRD to track phase transitions .

Properties

CAS No.

13767-34-5

Molecular Formula

CuMoO4

Molecular Weight

223.49 g/mol

IUPAC Name

copper;dioxido(dioxo)molybdenum

InChI

InChI=1S/Cu.Mo.4O/q+2;;;;2*-1

InChI Key

IKUPISAYGBGQDT-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[Cu+2].[Mo]

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Cu+2]

Origin of Product

United States

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